molecular formula C11H14O B14556420 Spiro[4.6]undeca-6,9-dien-1-one CAS No. 61765-65-9

Spiro[4.6]undeca-6,9-dien-1-one

Cat. No.: B14556420
CAS No.: 61765-65-9
M. Wt: 162.23 g/mol
InChI Key: BSUDRRGVKNXULI-UHFFFAOYSA-N
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Description

Spiro[46]undeca-6,9-dien-1-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.6]undeca-6,9-dien-1-one typically involves a multi-step process. One common method is the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols. This method allows for the formation of spirocyclic structures under mild reaction conditions and provides good yields .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient industrial-scale production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.6]undeca-6,9-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction could produce spirocyclic alcohols.

Scientific Research Applications

Spiro[4.6]undeca-6,9-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[4.6]undeca-6,9-dien-1-one exerts its effects involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undeca-1,8-dien-3-one: Another spirocyclic compound with a similar structure but different ring sizes.

    1,4-Dioxa-spiro[4.6]undeca-6,10-diene: A spirocyclic compound with oxygen atoms in the rings.

Uniqueness

Spiro[4.6]undeca-6,9-dien-1-one is unique due to its specific ring structure and the position of the double bonds.

Properties

CAS No.

61765-65-9

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

spiro[4.6]undeca-7,10-dien-4-one

InChI

InChI=1S/C11H14O/c12-10-6-5-9-11(10)7-3-1-2-4-8-11/h1,3-4,8H,2,5-7,9H2

InChI Key

BSUDRRGVKNXULI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1)CC=CCC=C2

Origin of Product

United States

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